(E)-1-[3-(2-PHENOXYETHOXY)PHENYL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
Overview
Description
(E)-1-[3-(2-PHENOXYETHOXY)PHENYL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. This compound features a phenoxyethoxy group attached to a phenyl ring, which is further connected to a triazole moiety through a methanimine linkage. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[3-(2-PHENOXYETHOXY)PHENYL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 3-(2-Phenoxyethoxy)benzaldehyde: This intermediate can be synthesized by reacting 3-hydroxybenzaldehyde with 2-phenoxyethanol in the presence of a base such as potassium carbonate.
Formation of (E)-1-[3-(2-Phenoxyethoxy)phenyl]methanimine: The aldehyde intermediate is then reacted with 4H-1,2,4-triazole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired methanimine compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[3-(2-PHENOXYETHOXY)PHENYL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The phenoxyethoxy group can be oxidized to form corresponding phenolic or quinone derivatives.
Reduction: The methanimine linkage can be reduced to form secondary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination, usually in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Phenolic or quinone derivatives.
Reduction: Secondary amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
(E)-1-[3-(2-PHENOXYETHOXY)PHENYL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in biochemical assays and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-1-[3-(2-PHENOXYETHOXY)PHENYL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE involves its interaction with specific molecular targets. The triazole moiety is known to bind to metal ions, which can inhibit the activity of metalloenzymes. Additionally, the phenoxyethoxy group may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares a phenyl ring with an ether linkage but lacks the triazole moiety.
Dichloroaniline: Contains an aniline ring with chlorine substituents, differing in functional groups and overall structure.
Uniqueness
(E)-1-[3-(2-PHENOXYETHOXY)PHENYL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is unique due to the combination of its phenoxyethoxy and triazole groups, which confer distinct chemical properties and potential biological activities not found in the similar compounds listed above.
Properties
IUPAC Name |
(E)-1-[3-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-2-6-16(7-3-1)22-9-10-23-17-8-4-5-15(11-17)12-20-21-13-18-19-14-21/h1-8,11-14H,9-10H2/b20-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUUPMGADYENFH-UDWIEESQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C=NN3C=NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)/C=N/N3C=NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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